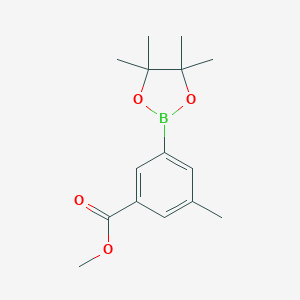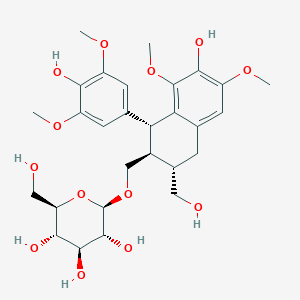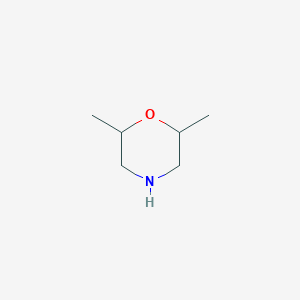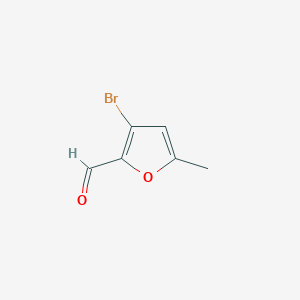
3-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸甲酯
描述
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound with the molecular formula C15H21BO4. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
科学研究应用
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
- Biology : Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
- Medicine : Utilized in the development of drug candidates and in medicinal chemistry for the modification of drug molecules.
- Industry : Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
Target of Action
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester, primarily targets enzymes involved in organic synthesis reactions, particularly those facilitating carbon-carbon bond formation. This compound is often used in Suzuki-Miyaura cross-coupling reactions, where it interacts with palladium catalysts to form biaryl compounds .
Mode of Action
The compound interacts with its targets by forming a complex with palladium catalysts. This interaction facilitates the transfer of the boronic acid group to an aryl halide, resulting in the formation of a new carbon-carbon bond. The ester group in the compound stabilizes the boronic acid, enhancing its reactivity and selectivity in the coupling reaction .
Biochemical Pathways
In the context of organic synthesis, the primary pathway affected is the Suzuki-Miyaura cross-coupling pathway. This pathway involves the formation of a palladium complex, transmetalation with the boronic acid, and reductive elimination to form the desired biaryl product. The downstream effects include the efficient synthesis of complex organic molecules, which are crucial in pharmaceuticals, agrochemicals, and materials science .
Pharmacokinetics
While pharmacokinetics typically refer to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in biological systems, for this compound, the focus is on its stability and reactivity in synthetic environments. The compound is stable under standard laboratory conditions and is soluble in organic solvents like ethanol and dichloromethane. Its stability and solubility enhance its usability in various organic reactions .
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon-carbon bond, which is a fundamental transformation in organic chemistryTherefore, its primary effect is the efficient production of complex organic molecules .
Action Environment
Environmental factors such as temperature, solvent, and the presence of other reagents can significantly influence the compound’s action. For instance, the reaction temperature can affect the rate of the Suzuki-Miyaura coupling, while the choice of solvent can impact the solubility and reactivity of the compound. Additionally, the presence of moisture or oxygen can lead to the degradation of the boronic ester, reducing its efficacy .
This compound’s role in organic synthesis highlights its importance in creating complex molecules efficiently and selectively, making it a valuable tool in various chemical industries.
: Sigma-Aldrich : ChemBK : MilliporeSigma : TCI Chemicals : Baidu Scholar : Ambeed
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a suitable aryl halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The general reaction scheme is as follows:
- Aryl Halide + Bis(pinacolato)diboron + Palladium Catalyst + Base → Boronic Ester
Industrial Production Methods: In an industrial setting, the production of methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
- Oxidation : The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
- Substitution : The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
- Palladium Catalysts : Commonly used in cross-coupling reactions.
- Bases : Potassium carbonate, sodium hydroxide.
- Oxidizing Agents : Hydrogen peroxide, sodium perborate.
- Cross-Coupling Products : Biaryl compounds.
- Oxidation Products : Phenols.
- Substitution Products : Various functionalized aromatic compounds.
相似化合物的比较
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic esters, such as:
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share similar reactivity and applications but differ in the position of the boronic ester group on the aromatic ring. The unique positioning of the boronic ester group in methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can influence its reactivity and the types of products formed in chemical reactions.
属性
IUPAC Name |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEGFCISHQGIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581635 | |
| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-17-5 | |
| Record name | Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929626-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















